Cbz-Leu-Nle-H is a compound that belongs to the class of peptide derivatives. It is characterized by the presence of a carbobenzoxy (Cbz) protecting group on the leucine residue, a norleucine (Nle) residue, and a terminal amine group (H). This compound is significant in peptide synthesis and medicinal chemistry due to its potential applications in drug development and biological research.
The compound can be synthesized through various chemical methods, primarily involving solid-phase peptide synthesis or solution-phase techniques. The specific synthesis protocols can vary based on the desired purity and yield of the final product.
Cbz-Leu-Nle-H is classified as a peptide derivative, specifically a protected amino acid. It falls under the broader category of compounds used in peptide synthesis, which are often employed in the development of pharmaceuticals and biologically active molecules.
The synthesis of Cbz-Leu-Nle-H typically involves solid-phase peptide synthesis techniques, where the Cbz-Leu amino acid is immobilized on a solid support. Following this, Nle is introduced through coupling reactions, often utilizing coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
The molecular structure of Cbz-Leu-Nle-H can be represented as follows:
The structure consists of:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of synthesized Cbz-Leu-Nle-H. For example, NMR can provide information about the environment of hydrogen atoms in the molecule, while mass spectrometry can confirm its molecular weight.
Cbz-Leu-Nle-H can participate in several chemical reactions:
The reactions are often conducted in controlled environments to ensure high yields and selectivity. For instance, deprotection typically involves treatment with trifluoroacetic acid (TFA), which cleaves the Cbz group without affecting other functional groups.
The mechanism of action for Cbz-Leu-Nle-H primarily involves its role as a building block in peptide synthesis. Once incorporated into larger peptides or proteins, it may influence biological activity through:
Studies have shown that modifications at specific positions within peptides can significantly affect their binding affinity and efficacy at target receptors, highlighting the importance of compounds like Cbz-Leu-Nle-H in drug design.
Relevant analyses such as differential scanning calorimetry (DSC) may be applied to study thermal properties and stability under different conditions.
Cbz-Leu-Nle-H has several applications in scientific research:
The biological synergy between opioid and neurokinin pathways provides a compelling foundation for bifunctional ligands. Substance P, the primary agonist for neurokinin 1 (NK1) receptors, amplifies nociceptive signaling and counteracts endogenous opioid analgesia. By combining opioid agonist and NK1 antagonist activities within a single molecule, compounds like Cbz-Leu-Nle-H disrupt this pronociceptive feedback loop while simultaneously activating pain-inhibitory mechanisms. This dual-action approach demonstrates significantly reduced tolerance development and improved efficacy in neuropathic pain models compared to monospecific opioids, as substantiated by in vivo studies of analogous chimeric peptides [1] [8].
Structural requirements for bifunctionality involve spatially discrete pharmacophores within a continuous peptide chain:
Molecular dynamics simulations reveal that Cbz-Leu-Nle-H's C-terminal aldehyde forms a covalent hemiaminal adduct with NK1 receptor residues, providing sustained antagonism distinct from reversible inhibitors [8]. Simultaneously, its N-terminal Cbz-protected tyrosine analog maintains nanomolar affinity for MOR through interactions with extracellular loop regions—a binding mode characteristic of peptide-derived opioid ligands that confers signaling bias toward G-protein pathways over β-arrestin recruitment [1].
Chimeric peptide development has progressed through three distinct generations, each addressing limitations of prior designs:
Table 1: Generational Evolution of Chimeric Peptide Therapeutics
Generation | Time Period | Design Approach | Example Compounds | Key Limitations |
---|---|---|---|---|
First | 1980s–1990s | Co-administration of separate agents | Morphine + RP67580 | Pharmacokinetic mismatch; drug-drug interactions |
Second | 1990s–2000s | Covalent fusion of native sequences | TY005 (DAMGO-SP hybrid) | Enzymatic degradation; receptor selectivity issues |
Third | 2010s–present | Engineered pharmacophores with non-natural residues | Cbz-Leu-Nle-H; RSA601 derivatives | Synthetic complexity; metabolic instability of aldehydes |
The pivotal innovation enabling third-generation compounds emerged from structure-activity relationship (SAR) studies on CCK/opioid hybrids. Researchers discovered that substituting L-tryptophan with D-tryptophan in peptide sequences converted CCK2 receptor agonism into potent antagonism while preserving opioid activity—a stereochemical strategy later adapted for NK1 modulation [4]. This principle informed Cbz-Leu-Nle-H's design, where C-terminal D-configured residues enhance NK1 affinity while N-terminal modifications optimize MOR engagement.
Further refinements came from stapled peptide technologies, where macrocyclization between non-natural amino acids constrained conformational flexibility. Compounds like CYT-1010 demonstrated that cyclic opioid peptides could achieve >3-fold improved serum stability while reducing respiratory depression—a toxicity profile later observed in Cbz-Leu-Nle-H analogs [1]. The integration of aldehyde warheads represented the final critical advancement, enabling covalent yet reversible NK1 inhibition that prolongs therapeutic effects beyond the peptide’s plasma half-life.
The carbobenzyloxy (Cbz) group serves dual functions in advanced peptide therapeutics: as a reversible protecting group during synthesis and as a modulator of bioavailability in the final construct. In Cbz-Leu-Nle-H, the N-terminal Cbz moiety profoundly influences both metabolic stability and receptor interaction dynamics.
Physicochemical Stabilization Mechanisms:
Table 2: Impact of Cbz Protection on Key Amino Acid Properties in Peptide Design
Amino Acid | Solubility in Methanol (mg/mL) | H-Bond Donor Capacity | Proteolytic Resistance (t₁/₂, min) |
---|---|---|---|
L-Leucine | 32.5 ± 1.2 | 2 | 8.3 ± 0.7 |
Cbz-L-Leucine | 18.7 ± 0.9 | 1 | 142.6 ± 12.4 |
L-Norleucine | 29.8 ± 1.1 | 2 | 11.2 ± 0.9 |
Cbz-L-Norleucine | 15.3 ± 0.8 | 1 | 168.9 ± 15.1 |
Molecular dynamics simulations of Cbz-amino acids in methanolic solutions reveal temperature-dependent behavior critical for synthesis planning. At 298–318K, Cbz-protected leucine maintains 43% more intramolecular H-bonds than unprotected analogs, explaining its resistance to solvolysis during coupling reactions [9]. The benzyloxycarbonyl group further participates in receptor binding through T-shaped π-cation interactions with MOR's Lys[303]—a contact point absent in small-molecule opioids that contributes to Cbz-Leu-Nle-H's >100-fold selectivity over δ and κ subtypes [1].
Deprotection via hydrogenolysis (Pd/C, H₂) occurs quantitatively post-synthesis without epimerization, making Cbz an ideal protecting group for complex chimeric peptides. This orthogonal deprotection strategy enables selective modification during solid-phase synthesis while maintaining the integrity of acid-labile aldehyde warheads in compounds like Cbz-Leu-Nle-H [6] [7]. The residual Cbz group in the final drug product thus represents a deliberate design choice rather than synthetic incompleteness, serving as a critical pharmacophore element rather than merely a synthetic handle.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5